molecular formula C14H17N3O B7499704 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide

2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B7499704
M. Wt: 243.30 g/mol
InChI Key: HNTORVKDTUEQNN-UHFFFAOYSA-N
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Description

2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide, also known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA belongs to the class of pyrazole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide is not fully understood. However, it is believed that 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic activities.
Biochemical and physiological effects
2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various animal models of inflammation. 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its anti-oxidant activity. In addition, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has been shown to possess anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide is also stable under various conditions, making it suitable for long-term storage. However, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to dissolve in biological fluids. In addition, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has not been extensively studied in human clinical trials, and its safety profile is not fully understood.

Future Directions

There are several future directions for the study of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide. One potential area of research is the development of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide-based drugs for the treatment of inflammation, pain, and fever. Another area of research is the investigation of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide's potential as an anti-cancer agent. In addition, the study of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide's anti-oxidant and anti-microbial activities could lead to the development of novel therapies for various diseases. Further studies are needed to fully understand the mechanism of action and safety profile of 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide.

Synthesis Methods

2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide can be synthesized using various methods, including the reaction of 2-pyrazoline with 2,4,6-trimethylphenylacetyl chloride in the presence of a base, such as pyridine. The reaction yields 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide as a white crystalline solid with a high yield. Other methods, such as the reaction of 2-pyrazoline with 2,4,6-trimethylphenylacetic acid in the presence of a dehydrating agent, have also been reported.

Scientific Research Applications

2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has also been studied for its potential as an anti-cancer agent. In addition, 2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide has been shown to possess anti-oxidant and anti-microbial activities.

properties

IUPAC Name

2-pyrazol-1-yl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-7-11(2)14(12(3)8-10)16-13(18)9-17-6-4-5-15-17/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTORVKDTUEQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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